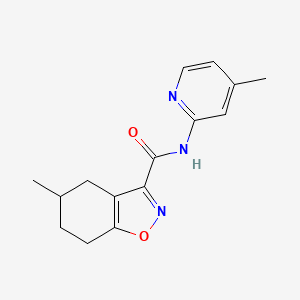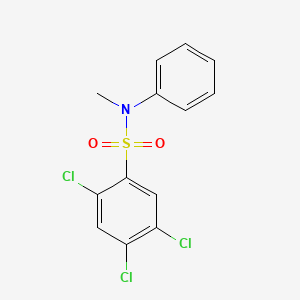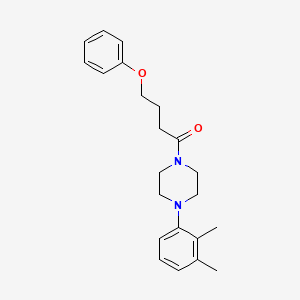![molecular formula C21H15F3N4O2 B4617925 N-[4-oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide](/img/structure/B4617925.png)
N-[4-oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide
Overview
Description
Synthesis Analysis
The synthesis of related quinazoline derivatives often involves multiple steps, starting from basic aromatic acids or amides. A typical synthesis might involve esterification, amidation, and reduction processes, followed by a condensation reaction to obtain the final quinazoline derivative. For example, Xu Li-feng (2011) describes a process involving the synthesis of an intermediate benzamide, which is then reacted with a benzoyl chloride derivative to afford a quinazoline compound, followed by a condensation reaction with morpholine (Xu Li-feng, 2011).
Molecular Structure Analysis
Quinazoline derivatives can be characterized using various spectroscopic methods, including FT-IR, NMR (1H, 13C), and MS, to confirm their molecular structure. F. Aydın and Erdoğan Dağci (2010) utilized these methods for the characterization of a similar quinazoline derivative (F. Aydın & Erdoğan Dağci, 2010).
Chemical Reactions and Properties
Quinazoline compounds can participate in various chemical reactions, including palladium-catalyzed tandem cyclization, as described by Shen Ge et al. (2022), which can be used for the synthesis of certain quinazolin-4(3H)-imines (Shen Ge et al., 2022). This highlights their reactivity and potential for creating diverse chemical structures.
Scientific Research Applications
Antimicrobial and Antitubercular Activities
N-[4-oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide and its derivatives have shown promising results in antimicrobial applications. For instance, certain hybrids of this compound demonstrated significant antimicrobial activity against various gram-positive and gram-negative bacteria. Additionally, some specific derivatives exhibited potent antitubercular activity, indicating their potential use in the treatment of tuberculosis (Myangar & Raval, 2011).
Enzyme Inhibition
Research has shown that derivatives of this compound can inhibit dihydroorotate dehydrogenase, an enzyme crucial in pyrimidine nucleotide synthesis. This inhibition has implications for immunosuppression and might be relevant in treating autoimmune diseases like rheumatoid arthritis (Knecht & Löffler, 1998).
Synthesis and Characterization
There's significant research focused on synthesizing and characterizing various derivatives of this compound. Studies have involved creating intermediates and final products with distinct structural features, which are then analyzed using methods like IR, NMR, and mass spectrometry. These synthesized compounds open avenues for further pharmacological exploration (Xu Li-feng, 2011).
Pharmacological Activities
Several derivatives have been synthesized and tested for their pharmacological activities, including analgesic and antiinflammatory effects. Some compounds in this category have been found to be as effective as established drugs in tests like the writhing and acetic acid peritonitis tests, indicating their potential use in pain management and inflammation control (Daidone et al., 1999).
Toxicity Prediction
In silico studies have been conducted to predict the toxicity of certain quinazolin derivatives. This is crucial in evaluating the safety profile of these compounds, especially when considering their potential therapeutic applications. The prediction models used in these studies can inform the development of compounds with high activity and low toxicity (Yeni, Supandi, & Merdekawati, 2018).
properties
IUPAC Name |
N-[4-oxo-2-[2-(trifluoromethyl)phenyl]-1,2-dihydroquinazolin-3-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c22-21(23,24)16-7-3-1-5-14(16)18-26-17-8-4-2-6-15(17)20(30)28(18)27-19(29)13-9-11-25-12-10-13/h1-12,18,26H,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIPJKQRWNIEPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=NC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-benzyl-2-{[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617876.png)
![N-[3-(N-{[2-(4-ethoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4617878.png)


![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4617887.png)
![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B4617897.png)
![methyl 3-bromo-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4617904.png)

![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1-butanesulfonamide](/img/structure/B4617921.png)
![6-[({3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4617923.png)
![5-phenyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4617928.png)
![5-[(5-methyl-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617941.png)